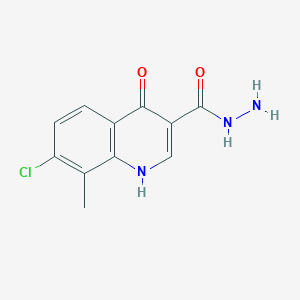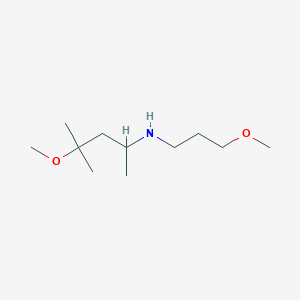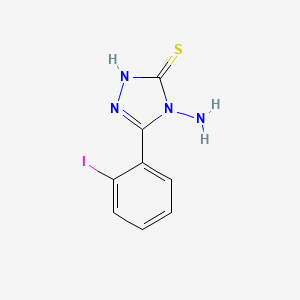
7-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Quinolines are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. The chlorine substitution at position 7 and the hydroxyl group at position 4 give this compound its unique structure.
7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid: is a chemical compound with the molecular formula C₁₁H₈ClNO₃. It falls within the quinoline class of compounds.
Méthodes De Préparation
Synthetic Routes: The synthesis of 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves several steps. One common synthetic route starts with the reaction of 8-methylquinoline with chloroacetyl chloride to form an intermediate. Subsequent hydrolysis of this intermediate yields the desired compound.
Reaction Conditions: The specific reaction conditions may vary, but typically involve refluxing the reaction mixture in suitable solvents (such as ethanol or acetonitrile) with appropriate catalysts.
Industrial Production: While industrial-scale production methods may differ, the compound can be synthesized using similar principles on a larger scale.
Analyse Des Réactions Chimiques
Reactivity: 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinoline derivatives.
Biology and Medicine: Researchers explore its potential as a pharmacophore for drug development due to its structural features.
Industry: It may find applications in the production of specialty chemicals.
Mécanisme D'action
- The exact mechanism by which 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid exerts its effects depends on its specific use. It could involve interactions with cellular receptors, enzymes, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other quinoline derivatives, such as 8-methylquinoline and 7-chloroquinoline, share some structural features.
Uniqueness: The combination of chlorine substitution at position 7 and the hydroxyl group at position 4 distinguishes this compound from related quinolines.
Propriétés
Formule moléculaire |
C11H10ClN3O2 |
|---|---|
Poids moléculaire |
251.67 g/mol |
Nom IUPAC |
7-chloro-8-methyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H10ClN3O2/c1-5-8(12)3-2-6-9(5)14-4-7(10(6)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17) |
Clé InChI |
BILJDAQIDGSACH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1NC=C(C2=O)C(=O)NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12117387.png)





![3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12117412.png)





